2-Morpholin-4-yl-1-phenylethylamine

Vue d'ensemble

Description

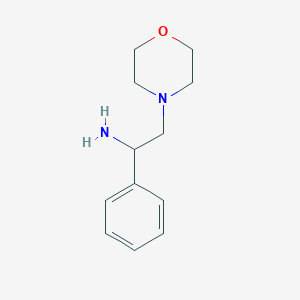

2-Morpholin-4-yl-1-phenylethylamine is a synthetic compound with the molecular formula C12H18N2O. It is known for its structural complexity, featuring a morpholine ring attached to a phenylethylamine backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1-phenylethylamine typically involves the reaction of 2-amino-1-(4-morpholinyl)-2-phenylethanone with appropriate reagents. One common method includes the reductive amination of the ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the morpholine ring and the phenylethylamine backbone.

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-yl-1-phenylethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

2-Morpholin-4-yl-1-phenylethylamine serves as a crucial building block in the synthesis of a range of pharmaceuticals. Its structural features facilitate the development of compounds targeting neurological disorders, such as depression and anxiety, by modulating neurotransmitter systems .

Case Studies

Several studies have highlighted its efficacy in enhancing drug formulations. For instance, derivatives of this compound have shown promising results in overcoming multidrug resistance (MDR) in cancer therapies . Research indicates that specific derivatives exhibit biological activity exceeding that of standard MDR inhibitors like verapamil, suggesting a potential pathway for developing more effective cancer treatments.

Neurotransmitter Modulation

Mechanism of Action

The compound interacts with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction is essential for mood regulation and cognitive functions .

Research Insights

Studies utilizing animal models have demonstrated that this compound can influence dopamine signaling pathways, which are critical in addiction research. Its ability to modulate these pathways positions it as a candidate for further exploration in treating neurological disorders .

Biochemical Research

Enzyme Activities and Receptor Interactions

In biochemical assays, this compound is employed to investigate enzyme activities and receptor interactions. Such studies provide insights into cellular processes and the compound's role in various biological mechanisms .

Material Science

Applications in Polymers

this compound can be integrated into polymers to enhance their properties for applications in coatings and adhesives. Its unique chemical structure contributes to improved material performance, making it valuable in industrial applications .

Drug Delivery Systems

Formulation Development

Researchers are exploring the use of this compound in drug delivery systems designed to improve the bioavailability and targeting of therapeutic agents. The presence of the morpholine ring allows for modifications that can enhance drug solubility and stability .

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Effective against MDR; surpasses standard inhibitors |

| Neurotransmitter Modulation | Interaction with dopamine and serotonin systems | Potential treatment for mood disorders and addiction |

| Biochemical Research | Enzyme activity assays | Insights into cellular mechanisms |

| Material Science | Polymer enhancement | Improved properties for industrial applications |

| Drug Delivery Systems | Formulation improvements | Enhanced bioavailability and targeting |

Mécanisme D'action

The mechanism of action of 2-Morpholin-4-yl-1-phenylethylamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethylamine: A simpler analog without the morpholine ring.

4-Methylthioamphetamine: A derivative with a methylthio group instead of the morpholine ring.

2-Methylsulfonyl-5-(morpholin-4-yl)aniline: Another morpholine-containing compound with different substituents

Uniqueness

2-Morpholin-4-yl-1-phenylethylamine is unique due to its combination of a morpholine ring and a phenylethylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-Morpholin-4-yl-1-phenylethylamine, also known as (1S)-2-morpholin-4-yl-1-phenylethanamine, is a synthetic organic compound that belongs to the class of substituted phenethylamines. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a morpholine ring integrated into its structure, contributing to its unique chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 205.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Neuroprotective Effects

This compound has shown potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). It is hypothesized that its structure allows it to interact with neurotransmitter systems, potentially modulating dopamine and serotonin pathways.

2. Antioxidant Activity

Studies suggest that this compound may exert antioxidant effects by reducing oxidative stress markers in cellular models. This activity is critical in neuroprotection and may contribute to its therapeutic potential in neurodegenerative disorders.

3. Modulation of Neurotransmitter Systems

The compound is involved in studying neurotransmitter systems, particularly those related to mood regulation and cognitive functions. Its potential to enhance neurotransmitter release could make it a candidate for mood disorders .

While the precise mechanisms of action for this compound are not fully elucidated, it is believed that it may interact with various biological targets, including:

- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown inhibitory effects on MAO enzymes, which are involved in the degradation of neurotransmitters such as dopamine and serotonin .

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroplasticity .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Neuroprotective Effects in Animal Models

In a study investigating neuroprotective effects, this compound was administered to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Antioxidant Activity Assessment

A biochemical assay evaluated the antioxidant capacity of this compound against free radicals. The findings demonstrated that the compound significantly scavenged free radicals, supporting its role as an antioxidant.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Morpholin-4-yl-1-phenylethylamine, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of a phenyl group with morpholine via ethylamine linkers. Key steps include nucleophilic substitution (e.g., using NaH as a base) and amination. Reaction optimization may involve varying solvents (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants. Lower yields due to side reactions (e.g., over-alkylation) can be mitigated by controlled addition of reagents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., H NMR for aromatic protons and morpholine protons, C NMR for carbonyl groups). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Cross-referencing with PubChem data (InChIKey: IEXNONCNAKPQBL-UHFFFAOYSA-N) ensures consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Stability data suggest storage at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) can identify polymorphs. Comparative analysis using X-ray crystallography or powder diffraction refines structural data .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Radioligand binding assays (using H-labeled analogs) quantify affinity for receptors like serotonin transporters. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, guided by the compound’s SMILES string (CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2). Surface plasmon resonance (SPR) measures real-time interaction kinetics .

Q. How do structural modifications (e.g., chloro-substitution on the phenyl ring) alter the compound’s physicochemical and pharmacological profile?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl at the para position) enhances lipophilicity (logP increases by ~0.5 units) and may improve blood-brain barrier penetration. Comparative studies using HPLC-UV to measure solubility and in vitro assays (e.g., CYP450 inhibition) assess metabolic stability .

Q. What computational tools are suitable for predicting the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model degradation pathways, such as hydrolysis of the morpholine ring. Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS identify degradation products. QSAR models correlate substituent effects with shelf-life .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) resolves racemic mixtures. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) improves enantiomeric excess (ee). Polarimetry and chiral HPLC validate purity .

Q. What methodologies are recommended for studying the compound’s environmental fate and biodegradation?

- Methodological Answer : OECD 301B biodegradation tests assess mineralization in activated sludge. LC-MS/MS tracks metabolites in simulated ecosystems. Toxicity assays (e.g., Daphnia magna LC) evaluate ecological risks. Note: Limited data exist for morpholine derivatives, necessitating extrapolation from analogous structures .

Q. How can NMR spectral overlaps (e.g., morpholine vs. ethylamine protons) be resolved for accurate structural assignment?

Propriétés

IUPAC Name |

2-morpholin-4-yl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGARRWBBUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384640 | |

| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38060-08-1 | |

| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.